1-(3-Chlorphenoxy)propan-2-on

Übersicht

Beschreibung

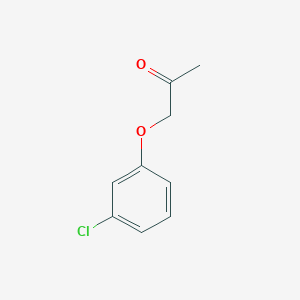

1-(3-Chlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of phenoxypropanone, characterized by the presence of a chlorophenyl group attached to a propanone backbone.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenoxy)propan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

Biological Studies: Investigated for its biological activity and potential therapeutic effects

Wirkmechanismus

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain . The effects of this compound are measured mainly by subjective responses .

Pharmacokinetics

The pharmacokinetic properties of 1-(3-Chlorophenoxy)propan-2-one are as follows :

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)propan-2-one can be synthesized through the reaction of 3-chlorophenol with α-chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone and is heated to around 60°C for several hours. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of 1-(3-Chlorophenoxy)propan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenoxy)propan-2-one

- 1-(2-Chlorophenoxy)propan-2-one

- 1-(4-Bromophenoxy)propan-2-one

Comparison: 1-(3-Chlorophenoxy)propan-2-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Biologische Aktivität

1-(3-Chlorophenoxy)propan-2-one, also known as 3-chlorophenyl acetone, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antichlamydial, and anticoagulant activities, supported by relevant research findings and data tables.

- Molecular Formula : C10H11ClO

- Molecular Weight : 184.65 g/mol

- CAS Number : 15422-18-1

Antibacterial Activity

Research indicates that derivatives of 1-(3-chlorophenoxy)propan-2-one exhibit significant antibacterial properties. A study on related compounds demonstrated effective inhibition against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. The structure-activity relationship highlighted that substitutions on the aromatic ring significantly influence antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CPD20 | S. aureus | 10 μg/mL |

| CPD22 | E. faecalis | 10 μg/mL |

| CPD18 | S. pyogenes | 10 μg/mL |

These compounds were synthesized through a four-step process and showed promise as new antibacterial agents against resistant strains .

Antichlamydial Activity

In a different context, studies have shown that compounds based on the structure of 1-(3-chlorophenoxy)propan-2-one possess antichlamydial activity. These compounds were tested against Chlamydia trachomatis, revealing selective activity with minimal toxicity to host cells. The results indicated that certain derivatives could effectively reduce chlamydial inclusion numbers in infected cells.

| Compound | Chlamydia Strain | Effective Concentration |

|---|---|---|

| ACP1a | C. trachomatis | 50 μg/mL |

| ACP1b | C. trachomatis | 50 μg/mL |

The immunofluorescence assay confirmed the reduction in inclusions compared to untreated controls .

Anticoagulant Activity

Molecular docking studies have suggested that derivatives of 1-(3-chlorophenoxy)propan-2-one exhibit potential as anticoagulant agents. These compounds demonstrated significant clot lysis activity and enhanced clotting time compared to standard treatments like heparin.

| Compound | Clot Lysis (%) | Clotting Time (s) |

|---|---|---|

| 3i | 41 | 130 |

| Streptokinase (SK) | 38 | 110 |

The docking scores indicated a high affinity for factor Xa, suggesting a mechanism for their anticoagulant effects .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study involving synthetic derivatives of bis(aryloxy)propan-2-amines revealed that modifications in the chlorophenyl group led to enhanced antibacterial activity against Gram-positive bacteria, showcasing the potential for developing new therapeutic agents .

- Antichlamydial Mechanism : Research focused on the mechanism of action of synthesized molecules against C. trachomatis highlighted their ability to alter inclusion morphology and size, indicating a direct effect on bacterial replication processes .

- Anticoagulation Mechanisms : The study of molecular interactions through computational methods provided insights into the binding affinities and potential pathways through which these compounds exert their anticoagulant effects, paving the way for further drug development .

Eigenschaften

IUPAC Name |

1-(3-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVYTAGSGZUOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309424 | |

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15422-18-1 | |

| Record name | NSC211928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.